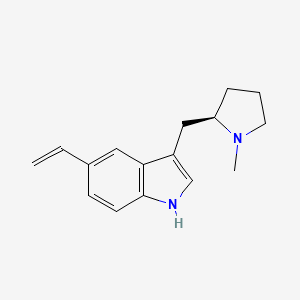

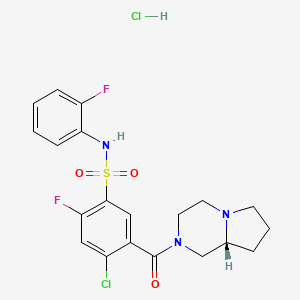

ABT-639 hydrochloride

説明

ABT-639 塩酸塩は、新規で選択的なT型カルシウムチャネルブロッカーです。主に、痛覚性疼痛および神経性疼痛の前臨床モデルにおける有効性で知られています。 この化合物は、特定のカルシウムチャネルを標的とすることで疼痛を軽減することが期待されており、疼痛管理療法の候補として注目されています .

製法

ABT-639 塩酸塩の合成には、中間体の調製とその後の制御された条件下での反応を含むいくつかのステップが含まれます。合成経路には、一般的に以下が含まれます。

コア構造の形成: これは、特定の出発物質を、目的のコア構造の形成を促進する条件下で反応させることを含みます。

官能基の修飾: ABT-639 塩酸塩の最終的な構造を実現するために、様々な官能基が導入または修飾されます。

ABT-639 塩酸塩の工業生産方法では、コストと環境への影響を最小限に抑えながら、収率と純度を最適化することが設計されています。 これらの方法では、多くの場合、特殊な反応器で大量反応を行い、その後精製と品質管理プロセスを行います .

作用機序

ABT-639 塩酸塩は、T型カルシウムチャネル、特にCav3.2サブタイプを選択的に遮断することで効果を発揮します。この遮断により、神経細胞へのカルシウムイオンの流入が減少するため、神経細胞の興奮性と疼痛伝達も減少します。 この化合物の作用機序には、カルシウムチャネルの不活性化状態への結合が含まれ、これによりカルシウムチャネルの活性化とその後のカルシウムイオンの流入が阻止されます .

類似の化合物との比較

ABT-639 塩酸塩は、T型カルシウムチャネル、特にCav3.2サブタイプに対する高い選択性においてユニークです。類似の化合物には以下が含まれます。

Z944: ABT-639 塩酸塩と比較して、Cav3.2電流を阻害する能力が高まっている別のT型カルシウムチャネルブロッカーです.

Ulixacaltamide: 神経学研究で使用されているT型カルシウムチャネルアンタゴニストです.

ABT-639 塩酸塩とこれらの類似の化合物は、T型カルシウムチャネルを遮断する能力を共有していますが、ABT-639 塩酸塩は、末梢部位の特異的標的化と疼痛管理の可能性によって区別されます .

生化学分析

Biochemical Properties

ABT-639 Hydrochloride acts by blocking the T-type (Ca v 3.2) Ca2+ channels in a voltage-dependent fashion . It interacts with these channels and attenuates low voltage-activated (LVA) currents in rat DRG neurons .

Cellular Effects

This compound influences cell function by modulating the release of neurotransmitters, thereby alleviating the sensation of pain . It has been observed to have effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with T-type Ca2+ channels, leading to their blockade . This results in the attenuation of LVA currents, which in turn influences the release of neurotransmitters and alters cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce dose-dependent antinociception in a rat model of knee joint pain . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher doses, this compound does not significantly alter hemodynamic or psychomotor function .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known . It is known to interact with T-type Ca2+ channels, which play a role in various cellular processes .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not currently available .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known .

準備方法

The synthesis of ABT-639 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.

Functional group modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.

Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification and quality control processes .

化学反応の分析

ABT-639 塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、多くの場合、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、多くの場合、還元剤を使用して、水素の付加または酸素の除去を伴います。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒があります。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

ABT-639 塩酸塩は、以下を含む幅広い科学研究における応用があります。

類似化合物との比較

ABT-639 hydrochloride is unique in its high selectivity for T-type calcium channels, particularly the Cav3.2 subtype. Similar compounds include:

Ulixacaltamide: A T-type calcium channel antagonist used in neurological research.

While this compound and these similar compounds share the ability to block T-type calcium channels, this compound is distinguished by its specific targeting of peripheral sites and its potential for pain management .

特性

IUPAC Name |

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRCYRFDOFTBHY-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235560-31-2 | |

| Record name | ABT-639 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-639 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)